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Compound of Interest

Compound Name: N-Boc-3-pyrrolidinone

Cat. No.: B027677 Get Quote

This technical guide provides a comprehensive overview of the key spectroscopic data for N-
Boc-3-pyrrolidinone (tert-butyl 3-oxopyrrolidine-1-carboxylate), a vital intermediate in organic

synthesis and drug development. The document is intended for researchers, scientists, and

professionals in the field of drug development, offering detailed spectroscopic data from

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS), alongside the experimental protocols used for their acquisition.

Spectroscopic Data Summary
The following tables summarize the essential spectroscopic data for N-Boc-3-pyrrolidinone,

facilitating its identification, purity assessment, and quality control.

Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. The data presented here was acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

3.79 - 3.75 Multiplet - 4H CH₂-N-CH₂

2.58 Triplet 8.0 2H CO-CH₂

1.47 Singlet - 9H C(CH₃)₃

Citation: The ¹H NMR data is consistent with that reported by ChemicalBook.[1]

Table 2: ¹³C NMR Spectroscopic Data (Expected Ranges, CDCl₃)

Chemical Shift (δ) ppm Assignment

~205 - 215 C=O (Ketone)

~154 C=O (Carbamate)

~80 C(CH₃)₃

~45 - 55 CH₂-N

~35 - 45 CO-CH₂

~28 C(CH₃)₃

Note: Experimental ¹³C NMR data was not available in the search results. The chemical shifts

are estimated based on the functional groups present in N-Boc-3-pyrrolidinone.

Infrared (IR) Spectroscopy Data
FT-IR spectroscopy is used to identify the functional groups present in a molecule through their

characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data (ATR, film)
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Wavenumber (νₘₐₓ) cm⁻¹ Intensity Assignment

~2975 Medium-Strong C-H Stretch (Alkyl)

~1750 Strong C=O Stretch (Ketone)

~1690 Strong C=O Stretch (Carbamate)

~1365 Medium C-H Bend (tert-Butyl)

~1170 Medium-Strong C-N Stretch

Note: A specific list of experimental IR peaks was not available in the search results. The

presented data is based on characteristic absorption frequencies for the functional groups in N-
Boc-3-pyrrolidinone.

Mass Spectrometry (MS) Data
Mass spectrometry is employed to determine the molecular weight and elemental composition

of a molecule and to elucidate its structure through fragmentation patterns. The molecular

formula of N-Boc-3-pyrrolidinone is C₉H₁₅NO₃, with a molecular weight of 185.22 g/mol .[1][2]

Table 4: ESI-MS Fragmentation Data

m/z (Mass-to-Charge
Ratio)

Ion Description

186.11 [M+H]⁺ Protonated Molecular Ion

208.09 [M+Na]⁺ Sodium Adduct

130.08 [M+H-C₄H₈]⁺
Loss of isobutylene from the

Boc group

86.06 [M+H-Boc]⁺ Loss of the entire Boc group

Note: The fragmentation of N-Boc protected compounds is often characterized by the loss of

the Boc group.[3]
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Experimental Protocols
The following are generalized methodologies for the key spectroscopic experiments cited in

this guide.

NMR Spectroscopy
Objective: To determine the proton and carbon chemical environments of the molecule.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.[1][4]

Sample Preparation: Approximately 5-10 mg of N-Boc-3-pyrrolidinone is dissolved in 0.6-

0.7 mL of deuterated chloroform (CDCl₃).[4]

Data Acquisition: The solution is transferred to a 5 mm NMR tube, and the spectrum is

acquired at room temperature. For ¹³C NMR, proton decoupling is applied.[4]

Data Processing: The raw data is processed by applying a Fourier transform. The ¹H NMR

spectrum is referenced to the residual solvent peak of CDCl₃ at 7.26 ppm, and the ¹³C NMR

spectrum is referenced to the solvent peak at 77.16 ppm.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance

(ATR) accessory.[4]

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR

crystal.[4]

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.[4]

Data Processing: The resulting spectrum is typically presented as transmittance or

absorbance versus wavenumber (cm⁻¹).[4]

High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and elemental composition of the molecule.
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Instrumentation: An Electrospray Ionization-Time of Flight (ESI-TOF) mass spectrometer.[4]

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as

methanol or acetonitrile.[4]

Data Acquisition: The sample solution is infused into the ESI source, and the mass spectrum

is acquired in positive ion mode.[4]

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are

determined and compared with the calculated values for the expected elemental formula.[4]

Workflow Visualization
The logical flow of experiments for the complete spectroscopic characterization of N-Boc-3-
pyrrolidinone is depicted in the following diagram.
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A generalized workflow for the spectroscopic characterization of N-Boc-3-pyrrolidinone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. N-Boc-3-pyrrolidinone CAS#: 101385-93-7 [m.chemicalbook.com]

2. N-Boc-3-pyrrolidinone [chemspon.com]

3. benchchem.com [benchchem.com]

4. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Spectroscopic Profile of N-Boc-3-pyrrolidinone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b027677#spectroscopic-data-of-n-boc-3-pyrrolidinone-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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